molecular formula C12H16N2O2 B13870130 ethyl 4-amino-3,4-dihydro-2H-quinoline-1-carboxylate

ethyl 4-amino-3,4-dihydro-2H-quinoline-1-carboxylate

Cat. No.: B13870130
M. Wt: 220.27 g/mol
InChI Key: UKBDZSBYVQNGRC-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3,4-dihydro-2H-quinoline-1-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3,4-dihydro-2H-quinoline-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ethyl acetoacetate in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3,4-dihydro-2H-quinoline-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Ethyl 4-amino-3,4-dihydro-2H-quinoline-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including the development of new drugs.

    Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of ethyl 4-amino-3,4-dihydro-2H-quinoline-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-3,4-dihydro-2H-quinoline-1-carboxylate is unique due to the presence of both an amino group and an ester group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

ethyl 4-amino-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-2-16-12(15)14-8-7-10(13)9-5-3-4-6-11(9)14/h3-6,10H,2,7-8,13H2,1H3

InChI Key

UKBDZSBYVQNGRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(C2=CC=CC=C21)N

Origin of Product

United States

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